A Technical Guide to the Structural Elucidaion of 3-amino-N-(5-bromopyridin-2-yl)benzamide
A Technical Guide to the Structural Elucidaion of 3-amino-N-(5-bromopyridin-2-yl)benzamide
Abstract
Introduction
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals. The title compound, 3-amino-N-(5-bromopyridin-2-yl)benzamide (Molecular Formula: C₁₂H₁₀BrN₃O, Monoisotopic Mass: 291.00073 Da), represents a versatile building block with potential applications in drug discovery and materials science.[1][2] The strategic placement of an amino group on the benzoyl ring and a bromo-substituent on the pyridinyl moiety offers multiple points for further chemical modification.
Given the critical importance of absolute structural integrity in scientific research and development, particularly in pharmaceutical sciences, a robust and unequivocal elucidation of the molecular structure is paramount. This guide will systematically walk through the process of confirming the constitution and connectivity of 3-amino-N-(5-bromopyridin-2-yl)benzamide, employing a logical workflow that builds from initial mass and functional group analysis to detailed atomic connectivity and, finally, to a precise three-dimensional structure.
Analytical Workflow: A Multi-Pronged Approach
Caption: Key HMBC correlations confirming the core structure.
Single-Crystal X-ray Diffraction: The Gold Standard
While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state. [3][4]It provides definitive information on bond lengths, bond angles, and intermolecular interactions. [5]
Causality Behind Experimental Choices
The primary challenge is growing a high-quality single crystal. Slow evaporation of a saturated solution or slow cooling are common and effective methods for small molecules. [6][7]A good crystal should be transparent, have well-defined faces, and be free of cracks or imperfections. [7]
Experimental Protocol: Crystal Growth and Data Collection
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Crystal Growth:
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Dissolve the compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).
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Filter the hot solution to remove any insoluble impurities.
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Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator or freezer to promote slow crystal growth.
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Alternatively, leave the saturated solution in a vial covered with parafilm, pierced with a few small holes, to allow for slow evaporation of the solvent. [7]2. Crystal Mounting and Data Collection:
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Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope. [7] * Mount the crystal on a goniometer head.
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Place the mounted crystal on the X-ray diffractometer.
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A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is collected by a detector as the crystal is rotated. [3][5]3. Structure Solution and Refinement:
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The collected diffraction data is processed to determine the unit cell dimensions and space group.
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The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
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The atomic positions are refined against the experimental data to generate the final, precise molecular structure. [5]
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Expected Results
The final refined crystal structure will provide a 3D model of 3-amino-N-(5-bromopyridin-2-yl)benzamide. This data will confirm the atomic connectivity established by NMR and provide precise measurements of all bond lengths and angles, leaving no ambiguity as to the compound's identity.
Conclusion
The structural elucidation of 3-amino-N-(5-bromopyridin-2-yl)benzamide is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry establishes the correct molecular formula. Infrared spectroscopy confirms the presence of essential amine and amide functional groups. A comprehensive suite of 1D and 2D NMR experiments maps the complete atomic connectivity of the molecule. Finally, single-crystal X-ray diffraction provides the definitive and unambiguous three-dimensional structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any further research or development involving this compound.
References
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PubMed, 2(1-4), 23-60. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
-
IMSERC - Northwestern University. (n.d.). Crystallographic Structure Elucidation. Retrieved from [Link]
-
Pittcon. (2025, July 4). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]
-
Ye, M. (2024, July 30). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. Retrieved from [Link]
-
Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]
-
University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Retrieved from [Link]
-
Unknown Author. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]
-
Wang, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1028-1035. [Link]
-
PubChemLite. (n.d.). 3-amino-n-(5-bromopyridin-2-yl)benzamide. Retrieved from [Link]
-
Dan, J., et al. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. PubMed, 29(10), 896-903. [Link]
-
Martinez Alvarez, R., et al. (1997). Mass Spectral Fragmentation Patterns of N,N′-Alkylidene and N,N′-Arylidene Bisamides. Rapid Communications in Mass Spectrometry, 11(1), 1-4. [Link]
-
Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Proposed fragmentation mechanism of the [M + Li] + ion of.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromopyridine. Retrieved from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
Sources
- 1. PubChemLite - 3-amino-n-(5-bromopyridin-2-yl)benzamide (C12H10BrN3O) [pubchemlite.lcsb.uni.lu]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Crystallographic Structure Elucidation [imserc.northwestern.edu]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
